![molecular formula C20H19N5O3 B2482444 2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380177-60-4](/img/structure/B2482444.png)
2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
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Overview
Description
Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . They are used in the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of triazoles has been developed gradually with the establishment of several facile and convenient synthetic techniques . For example, unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3 (5)-thiol .Molecular Structure Analysis
Triazoles are planar molecules. The C-N and N-N distances fall into a narrow range, consistent with the aromaticity .Chemical Reactions Analysis
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their substituents. For example, 1,2,4-triazole is a white solid with a melting point of 120 to 121 °C and is very soluble in water .Scientific Research Applications
Antihistaminic Potential
Compounds from the triazoloquinazolinone family, like the one you mentioned, have shown significant potential as antihistaminic agents. For example, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, a related class, demonstrated potent in vivo H1-antihistaminic activity in guinea pigs, offering protection from histamine-induced bronchospasm. One compound in this class was found to be equipotent to chlorpheniramine maleate, a standard antihistamine, with less sedation (Alagarsamy, Shankar, & Murugesan, 2008).
Benzodiazepine Receptor Affinity
Another study explored [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones for their affinity to benzodiazepine receptors. Compounds in this group displayed potent benzodiazepine antagonistic properties in rat models, with some showing binding affinity comparable to established benzodiazepine antagonists (Francis et al., 1991).
Antibacterial Properties
A series of [1,2,4]triazolo[1,5-c]quinazoline derivatives were synthesized and evaluated for their antibacterial properties. These compounds showed notable activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Zeydi, Montazeri, & Fouladi, 2017).
Antimicrobial and Nematicidal Activity
Some triazoloquinazoline derivatives have been evaluated for antimicrobial and nematicidal activities. A series of these compounds displayed significant properties against various bacteria and fungi, as well as nematodes like Ditylenchus myceliophagus and Caenorhabditis elegans (Reddy, Kumar, & Sunitha, 2016).
Safety and Hazards
properties
IUPAC Name |
2-butyl-6-[(4-nitrophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-2-3-8-18-21-19-16-6-4-5-7-17(16)23(20(26)24(19)22-18)13-14-9-11-15(12-10-14)25(27)28/h4-7,9-12H,2-3,8,13H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDRVRINGDIRHQ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N5O3+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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